![molecular formula C11H17N3O B2736169 2-cyclopentyl-N-(3-methyl-1H-pyrazol-5-yl)acetamide CAS No. 2168912-72-7](/img/structure/B2736169.png)
2-cyclopentyl-N-(3-methyl-1H-pyrazol-5-yl)acetamide
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Description
2-cyclopentyl-N-(3-methyl-1H-pyrazol-5-yl)acetamide is a synthetic compound that belongs to the class of pyrazolylacetamides. It is a potent and selective agonist of the cannabinoid receptor 1 (CB1). This compound has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and neurological disorders.
Scientific Research Applications
Androgen Receptor (AR) Antagonism in Prostate Cancer Therapy
The compound’s structure suggests that it could act as an AR antagonist. Prostate cancer cells often exhibit activated AR signaling, and blocking this pathway is crucial in PCa therapy. Researchers have designed and synthesized derivatives of this compound, evaluating their biological activities . Further studies could explore its efficacy in inhibiting AR-mediated growth in PCa cells.
Antileishmanial Activity
Leishmaniasis, caused by protozoan parasites of the genus Leishmania, affects millions worldwide. Compound 13, a derivative of our compound, demonstrated potent in vitro antipromastigote activity. Molecular simulations revealed its favorable binding pattern in the LmPTR1 pocket, suggesting potential as an antileishmanial agent .
properties
IUPAC Name |
2-cyclopentyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8-6-10(14-13-8)12-11(15)7-9-4-2-3-5-9/h6,9H,2-5,7H2,1H3,(H2,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBHHHPZJAIELN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)CC2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide |
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